

Spectroscopic data for 2-Nitrobenzamide (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: 2-Nitrobenzamide

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Spectroscopic Data of 2-Nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrobenzamide**, a key chemical intermediate in various synthetic processes. A thorough understanding of its spectroscopic profile is essential for its unambiguous identification, purity assessment, and quality control in research and drug development settings. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The structural elucidation of **2-Nitrobenzamide** is achieved through a combination of spectroscopic methods. The following sections provide a detailed analysis of the data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.50 - 7.80	m	Aromatic Protons (4H)	
7.90 (broad s)	s	Amide Protons (NH ₂)	

Note: The chemical shift of the amide protons can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule.

Chemical Shift (δ) ppm	Assignment
124.5	Aromatic CH
129.5	Aromatic CH
130.5	Aromatic CH
133.0	Aromatic C-C(O)N
134.0	Aromatic CH
147.0	Aromatic C-NO ₂
167.5	Carbonyl C=O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
3100-3000	Medium	Aromatic C-H Stretch
~1670	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
1525	Strong	Asymmetric NO ₂ Stretch
1350	Strong	Symmetric NO ₂ Stretch
~750	Strong	Ortho-disubstituted Benzene Bend

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
166	[M] ⁺ (Molecular Ion)	
150	[M-O] ⁺ or [M-NH ₂] ⁺	
120	[M-NO ₂] ⁺	
92	[C ₆ H ₄ O] ⁺	
76	[C ₆ H ₄] ⁺	

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like **2-Nitrobenzamide**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[\[1\]](#)

- **Sample Preparation:** Approximately 5-10 mg of **2-Nitrobenzamide** is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.^[1] Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).^[1]
- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

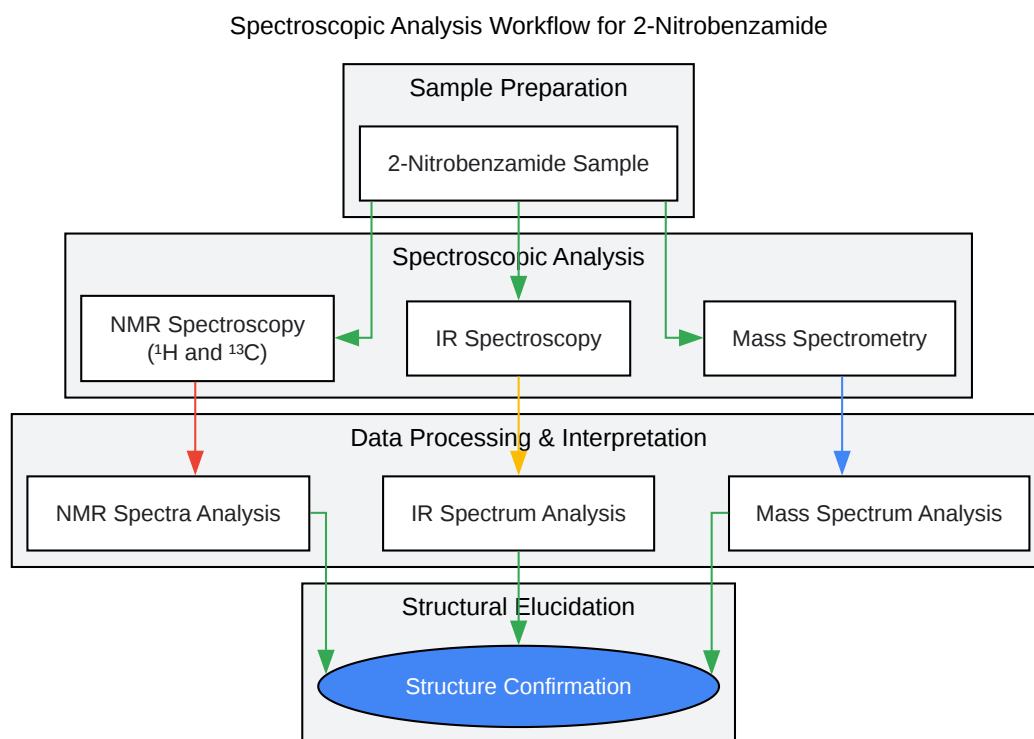
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum is recorded first. Then, the sample spectrum is acquired, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

3. Mass Spectrometry (MS)

- **Sample Preparation:** The sample is typically dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), is used.
- **Data Acquisition:** For ESI-MS, the sample solution is infused into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. The mass spectrum is recorded over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Nitrobenzamide**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of **2-Nitrobenzamide**.

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References

- 1. benchchem.com [benchchem.com]
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